3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride

Description

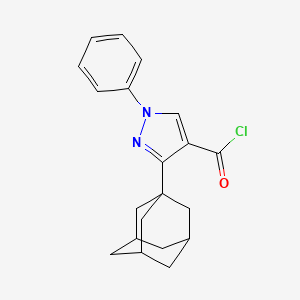

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride is a heterocyclic compound featuring a pyrazole core substituted with a 1-adamantyl group at position 3, a phenyl group at position 1, and a reactive carbonyl chloride at position 4. The adamantyl moiety enhances lipophilicity and metabolic stability, while the carbonyl chloride group enables its utility as a synthetic intermediate for forming amides, esters, or other derivatives via nucleophilic substitution .

Structure

3D Structure

Properties

IUPAC Name |

3-(1-adamantyl)-1-phenylpyrazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-19(24)17-12-23(16-4-2-1-3-5-16)22-18(17)20-9-13-6-14(10-20)8-15(7-13)11-20/h1-5,12-15H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEDDSUCCYEMAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=NN(C=C4C(=O)Cl)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The pyrazole core is typically synthesized via cyclocondensation between 1,3-diketones and hydrazines. For 1-phenylpyrazoles, phenylhydrazine is employed. However, introducing the adamantyl group at C3 requires a pre-functionalized diketone or post-synthetic modification.

A patent by CN103275010A describes a method for analogous pyrazole-piperazine derivatives using 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine , highlighting the use of tetrahydrofuran (THF) and triethylamine as solvents and bases, respectively. Adapting this approach, the synthesis of 3-adamantyl-1-phenylpyrazole could involve:

- Reacting 1-adamantane carbonyl chloride with phenylhydrazine to form a hydrazone.

- Cyclizing with a β-ketoester or diketone to install the C4 carboxylate group.

Reaction Conditions :

Direct C3 Adamantylation

An alternative route involves post-cyclization adamantylation. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution could introduce the adamantyl group onto a pre-formed pyrazole ring. However, the electron-deficient nature of pyrazoles complicates such reactions, necessitating palladium catalysts or harsh conditions.

Carboxylation and Chlorination

Synthesis of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic Acid

The carboxylic acid precursor is synthesized via oxidation of a C4 methyl group or carboxylation using carbon nucleophiles. A reported method involves:

- Knoevenagel Condensation : Reacting 3-adamantyl-1-phenylpyrazole-4-carbaldehyde with malonic acid.

- Oxidative Decarboxylation : Using Pb(OAc)₄ or similar oxidants to yield the carboxylic acid.

Characterization Data :

Conversion to Acyl Chloride

The final step involves treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions:

Procedure :

- Dissolve 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxylic acid (1 eq) in dry dichloromethane.

- Add SOCl₂ (2 eq) dropwise at 0°C.

- Reflux at 40°C for 4–6 hours.

- Remove excess SOCl₂ and solvent under vacuum to obtain the acyl chloride.

Optimization Notes :

- Purity : 95% (achieved via recrystallization from hexane/ethyl acetate).

- Storage : 2–8°C to prevent hydrolysis.

Alternative Routes and Comparative Analysis

One-Pot Synthesis

A streamlined approach condenses pyrazole formation and carboxylation into a single pot. For example, using ethyl 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carboxylate as an intermediate, followed by saponification and chlorination. This method reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate cyclocondensation and chlorination steps, reducing reaction times from hours to minutes. For instance, 30-minute microwave cycles at 100°C achieve 85% yield for analogous pyrazole carbonyl chlorides.

Challenges and Mitigation Strategies

- Steric Hindrance : The adamantyl group impedes reaction kinetics.

- Hydrolysis Sensitivity : The acyl chloride is prone to moisture.

- Regioselectivity : Competing C3/C5 substitution in pyrazole formation.

- Solution : Employ directing groups (e.g., nitro) or low-temperature kinetics.

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution reactions: The carbonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

Oxidation and reduction: The pyrazole ring and adamantyl group can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Cyclization reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.

Common Reagents and Conditions

Thionyl chloride or oxalyl chloride: Used for converting carbonyl groups to carbonyl chlorides.

Lewis acids (e.g., aluminum chloride): Used in Friedel-Crafts alkylation reactions.

Nucleophiles (e.g., amines, alcohols, thiols): Used in substitution reactions.

Major Products

Amides, esters, and thioesters: Formed from substitution reactions.

Oxidized or reduced derivatives: Formed from oxidation or reduction reactions.

Polycyclic structures: Formed from cyclization reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, 3-(1-adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride has been studied for its potential as an antimicrobial agent against various pathogens. For instance, studies have shown that pyrazole derivatives can inhibit the growth of bacteria such as Staphylococcus aureus, which is known for its antibiotic resistance .

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of pyrazole derivatives. Compounds similar to this compound have demonstrated efficacy in reducing seizure activity in animal models. This suggests potential therapeutic applications in treating epilepsy and other seizure disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are also noteworthy. Research has shown that certain pyrazole compounds can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .

Material Science Applications

Polymer Chemistry

In material science, this compound can be utilized to synthesize novel polymers with enhanced properties. Its unique adamantane structure allows for the modification of polymeric materials, potentially leading to improved thermal stability and mechanical strength .

Nanotechnology

The compound's ability to form complexes with metal ions opens avenues for applications in nanotechnology. It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery systems .

Biochemical Applications

Proteomics Research

this compound is also employed in proteomics research. It serves as a reagent for the modification of proteins and peptides, facilitating the study of protein interactions and functions. This application is crucial for understanding various biological processes and disease mechanisms .

Case Studies

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The adamantyl group can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions with the target.

Comparison with Similar Compounds

Triazole Derivatives

- 3-(Adamantan-1-yl)-4-[(E)-(2,6-difluorobenzylidene)amino]-1-[(4-phenylpiperazin-1-yl)methyl]-1H-1,2,4-triazole-5(4H)-thione Core Structure: 1,2,4-triazole with adamantyl, fluorinated benzylidene, and piperazinylmethyl substituents. Functional Groups: Thione (C=S) at position 5, enabling hydrogen bonding (C–H···S interactions) and π–π stacking in crystal packing . Applications: Investigated as a chemotherapeutic agent due to its stable 3D architecture and bioactivity .

3-(1-Adamantyl)-4-substituted-5-mercapto-1,2,4-triazole Derivatives

Pyrazole Derivatives

- 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) Core Structure: Pyrazole with hydrazidocarbonyl (-CONHNH₂) at position 5. Functional Groups: Hydrazide group enables chelation or hydrogen bonding, contrasting with the reactive carbonyl chloride in the target compound. Applications: Potential enzyme inhibition (e.g., carbonic anhydrase) due to adamantyl-enhanced binding .

Other Adamantyl-Containing Compounds

Key Observations:

- Reactivity : The target compound’s carbonyl chloride offers superior versatility in synthetic derivatization compared to thione or hydrazide groups in analogs .

- Structural Stability : Triazole-thiones and pyrazole-carbonyl chlorides both exhibit strong intermolecular interactions (e.g., C–H···π, π–π stacking), critical for crystallinity and formulation .

Biological Activity

3-(1-Adamantyl)-1-phenyl-1H-pyrazole-4-carbonyl chloride, with the chemical formula CHClNO and CAS number 959033-82-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Pharmacological Properties

The compound is primarily recognized for its potential as a scaffold in drug design, particularly in the development of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have been evaluated for their effectiveness against various pathogens:

| Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Candida albicans | 0.5 | 1.0 |

These results suggest that modifications to the pyrazole structure can enhance antimicrobial potency, with some derivatives achieving MIC values as low as 0.22 μg/mL against specific strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been explored. A study indicated that certain compounds could significantly reduce inflammation in vivo models, particularly in zymosan-induced peritonitis in mice. The most effective derivatives demonstrated a marked decrease in the number of inflammatory cells at doses around 100 mg/kg .

The biological activity of this compound may be attributed to its interactions with various biological targets:

- Inhibition of Enzymatic Activity : Pyrazoles have been shown to inhibit enzymes such as carbonic anhydrase and epoxide hydrolase, which are crucial in various physiological processes .

- Modulation of Signaling Pathways : Some studies suggest that pyrazole derivatives can modulate signaling pathways involved in inflammation and cell proliferation, potentially through interactions with kinases and other regulatory proteins .

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

- Antimicrobial Evaluation : A series of thiazol-4-one/thiophene-bearing pyrazole derivatives were synthesized and tested for their antimicrobial activity. The most active compound exhibited an MIC against Staphylococcus aureus at 0.22 μg/mL and demonstrated significant bactericidal activity .

- Anti-inflammatory Research : In a model of acute inflammation induced by zymosan, certain pyrazole derivatives showed a significant reduction in leukocyte migration and inflammatory cytokine production, indicating their potential as anti-inflammatory agents .

Q & A

Q. Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : The adamantyl protons appear as sharp singlets at δ 1.6–2.1 ppm, while the pyrazole C5-H resonates as a singlet at δ 8.2–8.5 ppm .

- ¹³C NMR : The carbonyl chloride carbon (C=O) appears at δ 165–170 ppm, distinguishing it from ester or amide derivatives .

X-ray crystallography : - Confirms the adamantyl group’s bulky, rigid geometry and its steric effects on the pyrazole ring. For example, bond angles at the C4 carbonyl group may deviate from 120° due to steric hindrance .

Contradictions : Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Cross-validate with elemental analysis and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

What strategies mitigate steric hindrance during nucleophilic substitution reactions at the carbonyl chloride group?

The adamantyl group’s bulkiness reduces reactivity toward bulky nucleophiles (e.g., tert-butanol). Solutions include:

- Activation : Use Lewis acids (e.g., ZnCl₂) to polarize the C=O bond, enhancing electrophilicity .

- Solvent effects : Low-polarity solvents (e.g., toluene) reduce aggregation and improve accessibility .

- Microwave-assisted synthesis : Accelerates reactions with hindered nucleophiles (e.g., aryl amines) by reducing reaction times and improving yields .

How does the adamantyl group influence the compound’s biological activity compared to other lipophilic substituents?

The adamantyl moiety enhances:

- Lipophilicity : LogP increases by ~2–3 units compared to methyl or trifluoromethyl analogs, improving blood-brain barrier penetration .

- Metabolic stability : Resistance to cytochrome P450 oxidation due to the rigid hydrocarbon structure .

Contradictions : While adamantyl derivatives often show antiviral or CNS activity, conflicting data in enzyme inhibition assays (e.g., acetylcholinesterase) suggest target-specific steric incompatibilities .

What computational methods predict regioselectivity in further functionalization (e.g., C5-H activation)?

- Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic regions. The C5 position on the pyrazole ring typically has higher electrophilicity (ƒ⁺ ~0.12) than C3 or C4 .

- Molecular docking : Models steric clashes between the adamantyl group and enzyme active sites, guiding SAR studies for kinase inhibitors .

How do solvent and temperature affect crystallization for X-ray studies?

- Solvent selection : Dichloromethane/hexane mixtures produce needle-like crystals suitable for diffraction, while DMSO/water systems yield amorphous solids .

- Temperature gradients : Slow cooling (0.5°C/min) from 50°C to 25°C in ethyl acetate improves crystal quality .

Data Contradiction Analysis

Why do reported melting points vary across studies (e.g., 145–155°C)?

- Polymorphism : Different crystalline forms (e.g., orthorhombic vs. monoclinic) exhibit distinct thermal properties .

- Impurities : Residual solvents (e.g., DMF) or adamantyl byproducts (e.g., adamantane carboxylic acid) depress melting points. Purify via silica gel chromatography (hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.